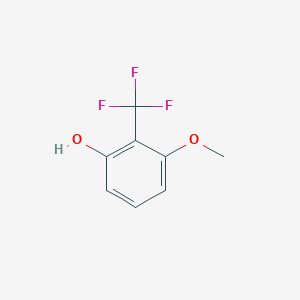

3-Methoxy-2-(trifluoromethyl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7F3O2 |

|---|---|

Molecular Weight |

192.13 g/mol |

IUPAC Name |

3-methoxy-2-(trifluoromethyl)phenol |

InChI |

InChI=1S/C8H7F3O2/c1-13-6-4-2-3-5(12)7(6)8(9,10)11/h2-4,12H,1H3 |

InChI Key |

XEMZWTCQRVIRHO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1C(F)(F)F)O |

Origin of Product |

United States |

Reaction Mechanisms and Selectivity in the Chemistry of 3 Methoxy 2 Trifluoromethyl Phenol

Mechanistic Investigations of Trifluoromethylation Reactions on Phenolic Substrates

The introduction of a trifluoromethyl (CF₃) group onto a phenolic ring is a pivotal transformation. The mechanisms governing these reactions are complex and are highly dependent on the reagents, catalysts, and reaction conditions employed.

Single-Electron Transfer Mechanisms in Photochemical Trifluoromethylation

Photochemical methods offer a powerful tool for generating highly reactive species under mild conditions. In the context of trifluoromethylating phenols, single-electron transfer (SET) is a predominant mechanism. orientjchem.orgacs.org These reactions often utilize a photocatalyst, such as an iridium or ruthenium complex, which, upon excitation by visible light, enters a long-lived metal-to-ligand charge-transfer (MLCT) state. acs.orgnih.gov

The excited photocatalyst can then engage in a SET process. In a reductive quenching cycle, the excited photocatalyst transfers an electron to a trifluoromethyl source, such as trifluoromethyl iodide (CF₃I) or hypervalent iodine reagents (e.g., Togni's reagent). orientjchem.orgnih.gov This transfer results in the homolytic cleavage of the C-I or I-CF₃ bond, generating a trifluoromethyl radical (•CF₃). orientjchem.org This highly electrophilic radical can then attack the electron-rich aromatic ring of a phenolic substrate to form the desired trifluoromethylated product.

Alternatively, in an oxidative quenching cycle, the excited photocatalyst can accept an electron from a phenoxide anion, generating a phenoxyl radical and the reduced form of the catalyst. This pathway is particularly relevant as the oxidation of phenoxide anions via a one-electron transfer is a well-established process. nih.govrsc.org The subsequent steps would involve the reaction of the phenoxyl radical with a CF₃ source. Kinetic evaluations and thermodynamic analyses are often employed to determine the operative pathway, with factors like the redox potentials of the catalyst and substrates being critical. acs.orgnih.gov Studies suggest that for many photocatalytic amidations, a triplet-triplet energy transfer is the main driving force rather than a single electron transfer process, though SET mechanisms are considered viable for other transformations. acs.org

The photo-oxidation of trifluoromethyl-substituted phenols can also proceed through a charge-transfer mechanism mediated by singlet molecular oxygen (O₂ (¹Δg)). researchgate.netrsc.org The rate of this process is influenced by the pH and polarity of the medium, with phenoxide ions showing significantly higher quenching constants than their corresponding neutral phenols. researchgate.netrsc.org

Heterolytic Cleavage and Ion Pair Formation in OCF₃-Migration

Intramolecular trifluoromethoxylation represents another key transformation for substituted aromatic compounds. Mechanistic studies on the migration of a trifluoromethoxy (OCF₃) group have revealed a pathway distinct from radical processes. nih.gov In a one-pot, two-step reaction involving N-(hetero)aryl-N-hydroxylamine derivatives, the initial O-trifluoromethylation is a radical process. However, the subsequent OCF₃-migration step, which moves the group onto the aromatic ring, proceeds via a non-radical pathway. nih.gov

Experimental and computational data support a mechanism involving the heterolytic cleavage of the N-OCF₃ bond. nih.gov This cleavage results in the formation of a short-lived, tightly associated ion pair. The subsequent rapid recombination of this ion pair leads to the C-acylated product, with the OCF₃ group attached to the aromatic ring. nih.gov This ion-pair reaction pathway is a crucial insight for developing new synthetic methods using versatile N-(hetero)aryl-N-hydroxylamine synthons. nih.gov

Role of Catalysts and Reagents in Reaction Selectivity

The choice of catalyst and reagents is paramount in controlling the outcome and selectivity of trifluoromethylation reactions on phenolic substrates. Transition metal catalysis has been instrumental in developing efficient and selective methods.

Catalysts can lower the activation barrier for C-CF₃ bond formation, allowing reactions to proceed under milder conditions than traditional methods. nih.gov Various metals, including palladium, copper, ruthenium, and silver, have been employed.

Palladium and Copper: In copper- and palladium-catalyzed reactions, a nucleophilic trifluoromethyl unit can be generated in situ from reagents like TESCF₃ and KF. nih.gov This slow generation minimizes side reactions. Palladium catalysis, often using Pd(OAc)₂, can also direct Ar-CF₃ bond formation from C-H bonds when used with an electrophilic trifluoromethylating reagent. nih.gov

Ruthenium: Ruthenium complexes, such as [Cp*Ru(Napht)]BF₄, have been used for the deoxygenative trifluoromethylation of phenols under mechanochemical conditions. researchgate.net The mechanism involves an initial arene exchange, followed by deprotonation of the Ru-coordinated phenol (B47542). researchgate.net

Silver: Silver catalysts, with an oxidant like K₂S₂O₈, can facilitate the C-H trifluoromethylation of arenes using CF₃SO₂Na as the CF₃ source under mild conditions. researchgate.net

The selectivity of these reactions is influenced by several factors. In vanadium-catalyzed oxidative coupling of phenols, for instance, catalyst loading, solvent polarity, and substrate concentration determine the selectivity between different coupling products (e.g., C-C vs. C-O). nih.gov Similarly, directing groups on the phenolic substrate can be used to achieve high regioselectivity in C-H functionalization reactions. nih.govrsc.org

| Catalyst System | CF₃ Source | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Pd(OAc)₂ / Directing Group | Electrophilic (e.g., Togni's) | Directs C-H activation for regioselective trifluoromethylation. | nih.gov |

| Cu or Pd | TESCF₃ / KF | Slow, in situ generation of a nucleophilic CF₃ unit. | nih.gov |

| [Cp*Ru(Napht)]BF₄ | Electrophilic | Mechanochemical deoxygenative trifluoromethylation via arene exchange. | researchgate.net |

| Ag₂O / K₂S₂O₈ | CF₃SO₂Na | Silver-catalyzed C-H trifluoromethylation under mild conditions. | researchgate.net |

Reactivity of the Phenolic Hydroxyl and Methoxy (B1213986) Groups in Substituted Systems

The phenolic hydroxyl and methoxy groups are key functional handles that dictate the reactivity of molecules like 3-Methoxy-2-(trifluoromethyl)phenol. Their interplay and individual reactivity allow for diverse chemical transformations.

Demethylation Reactions of m-Methoxy Phenols

The cleavage of the methyl group from a methoxy ether is a fundamental transformation in organic synthesis, often required to unmask a free hydroxyl group. chem-station.com For meta-methoxy phenols, several reagents can accomplish this, though the conditions are often harsh. chem-station.com

Boron Tribromide (BBr₃): This is a powerful Lewis acid and a common first choice for demethylation. chem-station.com The reaction proceeds by complexation of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. The reaction is typically performed at low temperatures due to the high reactivity of BBr₃. chem-station.com

Aluminum Trichloride (AlCl₃): Another strong Lewis acid, AlCl₃ is also effective for O-demethylation. chem-station.com A mechanism involving the complexation of AlCl₃ with the methoxy group and an adjacent electron-withdrawing group has been proposed to facilitate the cleavage. researchgate.net This method is often cost-effective and can tolerate a variety of other functional groups. researchgate.net

Brønsted Acids: Strong acids like 47% hydrobromic acid (HBr) can be used. chem-station.com The mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide anion on the methyl group to yield bromomethane (B36050) and the phenol. chem-station.com

Other Reagents: Other methods include using alkyl thiols under basic conditions or electrochemical approaches. chem-station.comacs.org For example, 2-methoxyphenol has been demethylated to catechol on a multiwalled carbon nanotube surface via a bias-potential-assisted electrochemical reaction. acs.org

| Reagent | Mechanism Type | Typical Conditions | Reference |

|---|---|---|---|

| BBr₃ | Lewis Acid | Low temperature (-78°C to 0°C) in CH₂Cl₂ | chem-station.com |

| AlCl₃ | Lewis Acid | Room temperature or heating in CH₂Cl₂ | chem-station.comresearchgate.net |

| 47% HBr | Brønsted Acid | Heating (~130°C), often with acetic acid as co-solvent | chem-station.com |

| Alkyl Thiols / Base | Nucleophilic | Heating in high-boiling solvents like NMP or DMSO | chem-station.com |

| Electrochemical | Electrochemical Oxidation | Bias potential applied in aqueous solution | acs.org |

Generation of Benzyne (B1209423) Intermediates from Triflate Esters

Phenols can be converted into synthetically versatile benzyne intermediates. lookchem.com This is typically achieved by first converting the phenolic hydroxyl group into a trifluoromethanesulfonate (B1224126) (triflate, -OTf) ester. The triflate group is an exceptional leaving group, which facilitates the generation of the highly strained and reactive benzyne triple bond. lookchem.com

One common method involves the treatment of an aryl triflate with a strong base, such as lithium diisopropylamide (LDA), at low temperatures. lookchem.com The base abstracts a proton from the position ortho to the triflate group, followed by the elimination of the triflate anion to form the benzyne intermediate. lookchem.com

A widely used and milder method for benzyne generation was developed by Kobayashi, which utilizes an o-(trimethylsilyl)aryl triflate precursor. digitellinc.comnih.govresearchgate.net In this approach, treatment with a fluoride (B91410) source, such as cesium fluoride (CsF), induces a 1,2-elimination. The fluoride attacks the silicon, which triggers the elimination of the triflate group, generating benzyne under relatively mild conditions. digitellinc.comnih.gov This method avoids the use of harsh bases and has greatly expanded the synthetic utility of benzynes in cycloadditions and other transformations. digitellinc.comresearchgate.net

Hammett Studies and Electronic Effects on Reaction Pathways

The principles of the Hammett equation provide a quantitative framework for understanding the influence of substituents on the reactivity of aromatic compounds. wikipedia.orgviu.ca This linear free-energy relationship correlates reaction rates and equilibrium constants for reactions of aromatic compounds by considering the electronic (inductive and resonance) effects of meta and para substituents. wikipedia.orglibretexts.org The equation is given by:

log(k/k₀) = σρ or log(K/K₀) = σρ

where k or K is the rate or equilibrium constant for the substituted reactant, and k₀ or K₀ is the constant for the unsubstituted parent compound. wikipedia.org The substituent constant (σ) quantifies the electronic effect of a particular substituent, while the reaction constant (ρ) measures the sensitivity of a specific reaction to these substituent effects. viu.cadalalinstitute.com

Reactions are accelerated by electron-withdrawing groups when the reaction constant (ρ) is positive, which indicates the buildup of negative charge in the transition state. Conversely, reactions with a negative ρ value are favored by electron-donating groups, signifying the development of a positive charge. viu.ca

In the context of this compound, the two substituents exert opposing electronic effects.

Trifluoromethyl (-CF₃) Group: The -CF₃ group is a powerful electron-withdrawing group, primarily through its strong negative inductive effect (-I). nih.gov This property significantly increases the electrophilicity of adjacent functional groups. nih.gov Its effect is also influenced by hyper-conjugation, which enhances its electron-withdrawing capability when in the para position. viu.ca The Hammett substituent constant for a meta-CF₃ group (σₘ) is typically around +0.43. rsc.org

Methoxy (-OCH₃) Group: The methoxy group is electron-withdrawing by induction due to the electronegativity of the oxygen atom but is a strong electron-donating group through resonance (+R) because of its lone pairs of electrons. viu.ca In the meta position, its inductive effect dominates, making it electron-withdrawing (σₘ ≈ +0.07 to +0.1). viu.ca However, in the para position, the resonance effect is dominant, making it an electron-donating group (σₚ < 0). viu.ca

For this compound, the -CF₃ group is ortho to the hydroxyl group, and the -OCH₃ group is meta. While the Hammett equation does not typically apply to ortho substituents due to complicating steric effects, the electronic influence is still significant. libretexts.org The strong inductive withdrawal of the -CF₃ group at the ortho position, combined with the meta-inductive withdrawal of the -OCH₃ group, would be expected to increase the acidity of the phenolic proton compared to phenol itself.

A relevant study on the OCF₃-migration of substituted N-aryl-N-(trifluoromethoxy)amines demonstrated a highly negative linear slope (ρ = -11.86) in the Hammett plot. rsc.orgnih.gov This strongly suggests a heterolytic cleavage of the N-OCF₃ bond, leading to the formation of a positive charge (a nitrenium ion) in the rate-determining step. rsc.orgnih.gov Although this study is not on the target molecule itself, it illustrates how Hammett analysis can elucidate reaction mechanisms involving trifluoromethoxy groups.

Table 1: Selected Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

|---|---|---|

| -CF₃ | 0.43 | 0.54 |

| -OCH₃ | 0.12 | -0.27 |

| -NO₂ | 0.71 | 0.78 |

| -CH₃ | -0.07 | -0.17 |

| -Cl | 0.37 | 0.23 |

Data sourced from various studies and standard tables. viu.carsc.org

Stability and Reactivity of Trifluoromethoxy Groups on Arenes under Varied Conditions

The trifluoromethoxy (-OCF₃) group is recognized for its unique properties and significant stability, which makes it a valuable substituent in medicinal chemistry and materials science. researchgate.netmdpi.com

General Stability: Compared to other fluorine-containing substituents like -SCF₃, -CF₃, and -OCHF₂, the trifluoromethoxy group attached to an aromatic ring is relatively inert and displays high stability under thermal, acidic, and basic conditions. researchgate.netmdpi.com This inertness is partly attributed to the preferred conformation where the O-CF₃ bond is orthogonal to the plane of the aromatic ring, a result of hyperconjugative interactions (nO → σ*C–F) and steric effects. nih.govmdpi.com

Reactivity Under Varied Conditions:

Acidic and Basic Conditions: The -OCF₃ group on aromatic rings generally shows strong stability in both acidic and alkaline environments. researchgate.net This robustness allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the trifluoromethoxy moiety. For instance, studies have shown that the -OCF₃ group can tolerate various reaction conditions, including metallation and catalytic reduction. mdpi.com

Nucleophilic Substitution: While generally stable, the reactivity of the trifluoromethoxy group can be influenced by the electronic nature of the aromatic ring to which it is attached. The -OCF₃ group can undergo nucleophilic displacement if it is attached to a highly electron-deficient benzene (B151609) ring. mdpi.com For example, this has been demonstrated in the case of dinitro-trifluoromethoxybenzene. mdpi.com

Positional Instability: The stability can also depend on its position on a heterocyclic ring. In certain pyrazine (B50134) systems, a trifluoromethoxy group in the 4-position was found to be less stable and could be replaced by bromine when treated with TMSBr. mdpi.com

Thermal Stability of the Anion: While the aryl-OCF₃ bond is strong, the trifluoromethoxide anion (⁻OCF₃) itself is thermally unstable. nih.gov This instability is a challenge in reactions aiming to form C-OCF₃ bonds, as the anion can readily decompose. nih.govbeilstein-journals.org

Table 2: Comparative Stability of Fluorine-Containing Substituents on Arenes

| Substituent | General Stability |

|---|---|

| -OCF₃ | High stability under heat, acid, and base. researchgate.netmdpi.com |

| -CF₃ | Generally stable. |

| -SCF₃ | Less stable than -OCF₃. |

| -OCHF₂ | Less stable than -OCF₃. |

This table provides a qualitative comparison based on literature findings. researchgate.netmdpi.com

Derivatization and Synthetic Utility of 3 Methoxy 2 Trifluoromethyl Phenol

Utilization as a Building Block in Complex Molecular Architectures

The strategic placement of the methoxy (B1213986) and trifluoromethyl groups makes 3-Methoxy-2-(trifluoromethyl)phenol a sought-after starting material for constructing intricate molecular frameworks with applications in pharmaceuticals, materials science, and fundamental chemical research.

Precursors for Aryl Trifluoromethyl Ethers

Aryl trifluoromethyl ethers are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the trifluoromethoxy (OCF3) group, such as high lipophilicity and metabolic stability. researchgate.netnih.govbeilstein-journals.orgnih.gov The synthesis of these ethers often begins with phenolic precursors.

Several methods have been developed to convert phenols into aryl trifluoromethyl ethers. One common approach involves a two-step process where the phenol (B47542) is first converted to a fluoroformate, which is then deoxyfluorinated using reagents like sulfur tetrafluoride (SF4). nih.govnih.govmdpi.com Another strategy is the oxidative desulfurization-fluorination of xanthates derived from phenols. researchgate.netmdpi.com More direct methods include the use of hypervalent iodine reagents or electrochemical synthesis. researchgate.netnih.gov The presence of the trifluoromethyl group on the phenolic ring of this compound can influence the reactivity and efficiency of these transformations.

Table 1: Selected Methods for the Synthesis of Aryl Trifluoromethyl Ethers from Phenols

| Method | Reagents | Key Features |

| Deoxyfluorination of Fluoroformates | COF2, SF4/HF | Two-step process, harsh conditions may be required. nih.govnih.govmdpi.com |

| Oxidative Desulfurization-Fluorination | Xanthate formation, Pyridine-HF, N-haloimides | Milder conditions compared to deoxyfluorination. researchgate.netmdpi.com |

| Hypervalent Iodine Reagents | Togni or Umemoto reagents | Can allow for direct O-trifluoromethylation under mild conditions. researchgate.netnih.gov |

| Electrochemical Synthesis | Trifluoromethane (B1200692) sulfinate (Langlois reagent) | A sustainable, one-step method for electron-deficient phenols. researchgate.net |

Intermediates in the Synthesis of Specific Bioactive Research Probes

The trifluoromethyl group is a key pharmacophore in many modern drugs and agrochemicals. nih.gov Its incorporation can enhance a molecule's efficacy, metabolic stability, and binding affinity. nih.gov Consequently, trifluoromethyl-substituted phenols like this compound are valuable intermediates in the synthesis of bioactive compounds.

For instance, derivatives of trifluoromethyl-containing phenols are investigated as potential therapeutic agents. The specific substitution pattern of this compound makes it a unique starting material for creating novel molecular scaffolds for drug discovery programs. For example, the fungicide Picoxystrobin and its metabolites contain a trifluoromethylpyridine moiety, highlighting the importance of such structures in agrochemical research. clearsynth.comnih.govtheclinivex.com

Components in the Synthesis of Advanced Materials Research

The unique electronic and physical properties imparted by the trifluoromethyl group make fluorinated organic compounds, including derivatives of this compound, attractive for applications in materials science. These properties can include enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics.

Research has explored the use of trifluoromethyl-containing compounds in the development of advanced materials. For example, functionalized trifluoromethylphenols have been noted for their potential in applications such as quantum sensing due to enhanced fluorescence properties. The ability to systematically modify the structure of this compound allows for the fine-tuning of the properties of the resulting materials.

Synthesis of Polycyclic Aromatic Quinones via Phenol Oxidation

The oxidation of phenols is a fundamental transformation that can lead to the formation of quinones, a class of compounds with diverse applications in industry and as biologically active molecules. semanticscholar.orgresearcher.life Recent research has focused on developing green and efficient methods for this oxidation.

Electrochemical oxidation of polycyclic aromatic phenols (PAPs) in a microfluidic cell has emerged as a sustainable method for synthesizing polycyclic aromatic quinones (PAQs). semanticscholar.orgresearcher.lifenih.govntnu.nobeilstein-journals.org In this process, the phenol is oxidized to a phenoxonium cation, which is then trapped by a nucleophile like methanol (B129727) to form an acetal (B89532). Subsequent hydrolysis yields the quinone. semanticscholar.orgnih.gov The position of the substituents on the starting phenol directs the regiochemistry of the resulting quinone, with p-quinones forming when the para-position is available and o-quinones forming otherwise. semanticscholar.orgnih.govntnu.no

Functional Group Transformations and Modifications of the Phenolic Core

The phenolic hydroxyl group and the aromatic ring of this compound are amenable to a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Condensation Reactions to Form Schiff Bases

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or ketone. While this compound itself does not directly form a Schiff base, its corresponding aniline (B41778) derivative, 3-Methoxy-2-(trifluoromethyl)aniline, is a key precursor. This aniline can be synthesized from the phenol through various standard organic transformations.

The resulting anilines can then be reacted with aldehydes to form Schiff bases. For example, the reaction of 3-Methoxy-5-(trifluoromethyl)aniline with 2,3-dihydroxybenzaldehyde (B126233) yields the corresponding Schiff base, (Z)-3-({[3-Methoxy-5-(trifluoromethyl)phenyl]imino}methyl)benzene-1,2-diol. The synthesis of Schiff bases from substituted anilines is a well-established method for creating compounds with potential applications in various fields, including medicinal chemistry and materials science. nih.gov

Coumarin (B35378) and Chromene Derivatives with Trifluoromethylphenyl Substituents

The synthesis of coumarin and chromene skeletons is a cornerstone of heterocyclic chemistry, with numerous methods developed for their construction. Among these, reactions like the Pechmann condensation, Perkin reaction, and various cyclization strategies are prominent for creating the benzopyranone core of coumarins. These established methods can be adapted for the synthesis of coumarins and chromenes bearing trifluoromethylphenyl substituents, starting from appropriately substituted phenols.

While direct literature examples detailing the synthesis of coumarin and chromene derivatives from this compound are not extensively documented, the principles of established synthetic routes allow for a clear projection of the likely reaction pathways. The Pechmann condensation, for instance, is a versatile method for coumarin synthesis, involving the reaction of a phenol with a β-ketoester under acidic conditions. wikipedia.orgnumberanalytics.comtaylorandfrancis.comorganic-chemistry.org In this context, this compound could react with a suitable β-ketoester, such as ethyl acetoacetate, to yield a 7-methoxy-8-(trifluoromethyl)coumarin derivative. The reaction is typically catalyzed by strong acids like sulfuric acid, or other catalysts such as iodine. mdpi.com

Similarly, the synthesis of chromene derivatives can be achieved through various cyclization reactions. For example, a protocol for synthesizing 2-trifluoromethyl chromenes has been developed through the cyclization of o-isopropenylphenols with trifluoroacetic anhydride (B1165640). rsc.org This proceeds via a sequential trifluoroacetylation and a double carbonyl-ene reaction followed by elimination. While this specific method starts with o-isopropenylphenols, it highlights a pathway to introduce a trifluoromethyl group at the 2-position of the chromene ring.

The synthesis of 7-methoxy-4-(trifluoromethyl)coumarin (B1212473) has been reported and is a commercially available compound used as a fluorogenic substrate for cytochrome P450 enzymes. caymanchem.comsigmaaldrich.com Its synthesis from 3-methoxyphenol (B1666288) via Pechmann condensation with ethyl 4,4,4-trifluoroacetoacetate demonstrates the feasibility of using methoxy-substituted phenols to create these fluorinated coumarins. mdpi.com This provides strong evidence that this compound would be a viable substrate for similar transformations.

Research into Structure-Activity Relationships of Derivatives

The biological activity of coumarin and chromene derivatives is highly dependent on the nature and position of substituents on the benzopyran core. The presence of methoxy and trifluoromethyl groups, as would be found in derivatives of this compound, can significantly influence their pharmacological properties.

Research into the structure-activity relationships (SAR) of coumarin derivatives has revealed several key trends. For instance, the introduction of a hydrophobic, electron-withdrawing group, such as a trifluoromethyl group, at the C-4 position of a 6,7-dihydroxycoumarin scaffold was found to enhance its inhibitory capacity against the anti-apoptotic protein Mcl-1, a target in cancer therapy. nih.gov In contrast, a hydrophilic group at the same position was detrimental to the inhibitory potency. nih.gov This suggests that a trifluoromethyl group on the coumarin ring system can contribute favorably to interactions with biological targets.

The position of a methoxy group is also critical. In a study of coumarin derivatives as TNF-α inhibitors, a methoxy group at the C-5 position was found to completely abolish the inhibitory activity. researchgate.net Conversely, other studies have shown that methoxy groups at different positions can be beneficial. For example, 7-methoxycoumarin (B196161) derivatives have been investigated for various biological activities. mdpi.com The interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group can create a unique electronic environment that modulates the molecule's interaction with specific enzymes or receptors.

In the context of anticoagulant activity, the substitution pattern on the coumarin ring is a determining factor. While the 4-hydroxy group is a well-known feature for this activity, other substituents also play a crucial role. nih.gov The importance of a substituent at the C-8 position has been noted, suggesting that an 8-trifluoromethyl group could significantly impact this activity. nih.gov

For chromene derivatives, the introduction of a trifluoromethyl group has also been a strategy to enhance biological activity. For example, 2-trifluoromethyl-3-nitro-2H-chromenes exhibit enhanced reactivity due to the inductive effect of the CF3 group. researchgate.net

Advanced Spectroscopic and Crystallographic Analyses in the Study of 3 Methoxy 2 Trifluoromethyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within the molecule. For the related compound, 3-methoxyphenol (B1666288), the aromatic protons appear as a multiplet between δ 7.18-7.30 ppm and δ 6.78-6.94 ppm. rsc.org The hydroxyl proton signal is typically broad and can be found around δ 5.30 ppm. rsc.org The methoxy (B1213986) group protons are observed as a sharp singlet at approximately 3.77 ppm. rsc.org In another analysis of 3-methoxyphenol, the aromatic protons were observed as a multiplet in the range of 6.41-7.13 ppm, with a singlet for the methoxy protons at 3.77 ppm and the hydroxyl proton at 5.34 ppm. rsc.org

For a similar compound, 2-(trifluoromethyl)phenol, the proton NMR spectrum shows signals at δ 7.50 (d, J = 7.8 Hz, 1H), 7.38 (t, J = 7.8 Hz, 1H), and 6.95 (t, J = 7.8 Hz, 2H), with the hydroxyl proton appearing as a broad singlet at 5.47 ppm. rsc.org In the case of 3-(trifluoromethyl)phenol (B45071), the aromatic protons exhibit signals at δ 7.33 (t, J = 8.0, 1H), 7.19 (dt, J = 7.6, 1H), 7.08 (s, 1H), and 7.00 (dd, J = 8.2, 2.4, 1H), while the hydroxyl proton is observed as a singlet at 5.66 ppm. rsc.org

Table 1: ¹H NMR Chemical Shifts for Related Phenolic Compounds

| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|---|

| 3-Methoxyphenol | Aromatic H | 7.13 | t | |

| Aromatic H | 6.50-6.41 | m | ||

| Hydroxyl H | 5.34 | s | ||

| Methoxy H | 3.77 | s | ||

| 2-(Trifluoromethyl)phenol | Aromatic H | 7.50 | d | 7.8 |

| Aromatic H | 7.38 | t | 7.8 | |

| Aromatic H | 6.95 | t | 7.8 | |

| Hydroxyl H | 5.47 | br s | ||

| 3-(Trifluoromethyl)phenol | Aromatic H | 7.33 | t | 8.0 |

| Aromatic H | 7.19 | dt | 7.6 | |

| Aromatic H | 7.08 | s | ||

| Aromatic H | 7.00 | dd | 8.2, 2.4 | |

| Hydroxyl H | 5.66 | s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. In 3-methoxyphenol, the carbon attached to the methoxy group and the carbon bearing the hydroxyl group are significantly deshielded and appear downfield. youtube.com The ¹³C NMR spectrum of 3-methoxyphenol shows peaks at δ 161.2, 155.6, 131.5, 105.2, 104.5, 102.2, and 55.3 ppm. rsc.org For 2-(trifluoromethyl)phenol, the carbon signals are observed at δ 154.50 (q, J = 1.8 Hz), 133.39, 126.72 (q, J = 4.8 Hz), 124.30 (q, J = 270 Hz), 119.88, 117.91, and 116.69 (q, J = 30 Hz). rsc.org The spectrum of 3-(trifluoromethyl)phenol displays peaks at δ 155.60, 132.20 (q, J = 32 Hz), 130.39, 123.90 (q, J = 271Hz), 118.92, 117.85 (q, J = 3.9Hz), and 112.44 (q, J = 3.9 Hz). rsc.org The carbon of the trifluoromethyl group typically shows a quartet due to coupling with the three fluorine atoms.

Table 2: ¹³C NMR Chemical Shifts for Related Phenolic Compounds

| Compound | Chemical Shift (ppm) |

|---|---|

| 3-Methoxyphenol | 161.2, 155.6, 131.5, 105.2, 104.5, 102.2, 55.3 |

| 2-(Trifluoromethyl)phenol | 154.50 (q, J = 1.8 Hz), 133.39, 126.72 (q, J = 4.8 Hz), 124.30 (q, J = 270 Hz), 119.88, 117.91, 116.69 (q, J = 30 Hz) |

| 3-(Trifluoromethyl)phenol | 155.60, 132.20 (q, J = 32 Hz), 130.39, 123.90 (q, J = 271Hz), 118.92, 117.85 (q, J = 3.9Hz), 112.44 (q, J = 3.9 Hz) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a highly sensitive technique specifically for analyzing fluorine-containing compounds. The chemical shift of the trifluoromethyl (CF₃) group is a key diagnostic feature. For 2-(trifluoromethyl)phenol, the ¹⁹F NMR spectrum shows a singlet at δ -61.16 ppm. rsc.org In 3-(trifluoromethyl)phenol, the singlet appears at δ -62.89 ppm. rsc.org The chemical shift in ¹⁹F NMR is sensitive to the electronic environment, making it a valuable tool for distinguishing between isomers and confirming the presence and position of the trifluoromethyl group. nih.govalfa-chemistry.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the complete molecular structure. COSY experiments establish proton-proton couplings, helping to assign protons on the aromatic ring. HSQC spectra correlate proton and carbon signals, confirming which protons are attached to which carbons. These techniques provide unambiguous evidence for the connectivity of the atoms within the 3-Methoxy-2-(trifluoromethyl)phenol molecule. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 192.04. High-resolution mass spectrometry (HRMS) can confirm the exact molecular formula. The fragmentation pattern provides further structural information. Common fragmentation pathways for related compounds involve the loss of the trifluoromethyl group (·CF₃) or a methyl radical (·CH₃) from the methoxy group. For instance, in the mass spectrum of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol, the most intense peak corresponds to the ionized parent molecule, with other peaks resulting from fragmentation. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. vscht.czrsc.org In this compound, the IR spectrum would be expected to show a characteristic broad absorption band for the hydroxyl (O-H) stretch, typically in the region of 3200-3600 cm⁻¹. libretexts.org The C-O stretching vibration of the phenol (B47542) would appear in the range of 1200-1260 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region. vscht.cz The C-F stretching vibrations of the trifluoromethyl group typically give rise to strong absorptions in the 1000-1350 cm⁻¹ range. For 3-methoxyphenol, a broad alcohol peak is observed, along with a C-O stretch between 1000 and 1200 cm⁻¹ and a C=C stretch around 1600 cm⁻¹. youtube.com

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-O (Phenol) | Stretching | 1200-1260 |

| C-F (Trifluoromethyl) | Stretching | 1000-1350 (strong) |

| C-O-C (Ether) | Asymmetric Stretching | 1200-1275 |

| C-O-C (Ether) | Symmetric Stretching | 1000-1150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. When a molecule absorbs this light, its electrons are promoted from a ground electronic state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the electronic transitions occurring within the molecule, providing valuable information about its structure and bonding. libretexts.orgyoutube.com

The electronic transitions in organic molecules like this compound primarily involve σ (sigma), π (pi), and n (non-bonding) electrons. upenn.edu The main types of transitions are:

σ → σ (sigma to sigma antibonding):* These are high-energy transitions that occur in all organic molecules, as they all contain single bonds. They typically absorb light in the far UV region (below 200 nm). libretexts.orgupenn.edu

n → σ (non-bonding to sigma antibonding):* These transitions involve unshared electron pairs on atoms like oxygen. They are also typically found in the UV region. upenn.edu

π → π (pi to pi antibonding):* These transitions are characteristic of molecules with double or triple bonds and aromatic systems. They usually result in strong absorption bands in the UV region. libretexts.org

n → π (non-bonding to pi antibonding):* These transitions involve both a non-bonding electron pair and a π system. They are typically the lowest energy transitions and result in weaker absorption bands at longer wavelengths compared to π → π* transitions. upenn.eduyoutube.com

In this compound, the presence of the benzene (B151609) ring (a chromophore with a conjugated π system), the hydroxyl (-OH) group, and the methoxy (-OCH₃) group (both with non-bonding electron pairs) gives rise to characteristic π → π* and n → π* transitions. libretexts.orgupenn.edu The absorption maxima (λ_max) are influenced by the substituents on the benzene ring.

Table 1: Possible Electronic Transitions in this compound

| Transition Type | Involved Orbitals | Molecular Feature Responsible |

| σ → σ | Sigma bonding to sigma antibonding | All C-C, C-H, C-O, O-H single bonds |

| n → σ | Non-bonding to sigma antibonding | Oxygen atoms in the hydroxyl (-OH) and methoxy (-OCH₃) groups |

| π → π | Pi bonding to pi antibonding | Benzene ring (aromatic π system) |

| n → π | Non-bonding to pi antibonding | Oxygen atoms (n-electrons) and the benzene ring (π* orbitals) |

X-ray Diffraction (XRD) and Crystallographic Analysis

Single-crystal X-ray diffraction involves directing a beam of X-rays onto a single, well-ordered crystal. carleton.edu The resulting diffraction pattern is used to solve and refine the crystal structure, yielding precise atomic coordinates. carleton.edu While specific crystallographic data for this compound is not publicly available, analysis of closely related trifluoromethyl- and methoxy-substituted phenyl compounds provides insight into the expected structural features. researchgate.netresearchgate.net For instance, studies on compounds like N-(4-Chloro-3-(trifluromethyl)phenyl)-2-methoxybenzamide reveal detailed unit cell parameters and space group information. researchgate.net

Table 2: Representative Crystallographic Data for a Related Trifluoromethyl-Containing Compound

| Parameter | Example Value (from N-(4-Chloro-3-(trifluromethyl)phenyl)-2-methoxybenzamide) |

| Empirical Formula | C₁₅H₁₁ClF₃NO₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 7.4490(6) Å, b = 8.440(1) Å, c = 12.0290(14) Å |

| α = 96.622(8)°, β = 92.926(8)°, γ = 105.459(8)° | |

| Cell Volume | 721.39(14) ų |

| Molecules per Cell (Z) | 2 |

Data sourced from a study on a structurally similar compound to illustrate the type of information obtained from single-crystal XRD analysis. researchgate.net

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov It maps the crystal environment around a molecule, highlighting regions of close contact with neighboring molecules. The surface is colored to show different types of interactions, and two-dimensional fingerprint plots provide a quantitative summary of these contacts. nih.govnih.gov For molecules containing fluorine, hydrogen, and oxygen, common interactions include H···H, O···H/H···O, and F···H/H···F contacts. nih.govnih.gov In related trifluoromethylphenyl derivatives, H···H interactions often make the largest contribution to the crystal packing, followed by contacts involving the heteroatoms. nih.gov

Table 3: Example Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Trifluoromethyl-Containing Aromatic Compound

| Contact Type | Contribution (%) |

| H···H | 37.3 |

| O···H/H···O | 24.1 |

| F···H/H···F | 19.0 |

| C···H/H···C | 10.3 |

| Other | 9.3 |

Data represents findings for a related compound, dimethyl 3-methyl-8-{[4-(trifluoromethyl)phenyl]sulfonyl}-7,8-dihydro-4H-4,6a-epoxybenzo[b]naphtho[1,8-de]azepine-5,6-dicarboxylate, and is illustrative. nih.gov

The way individual molecules of this compound arrange themselves in the solid state is known as crystal packing. This arrangement is governed by a network of non-covalent intermolecular interactions, leading to a stable, repeating three-dimensional structure called a supramolecular assembly. researchgate.netplu.mx Key interactions expected to influence the packing of this compound include:

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, and the oxygen atoms of both the hydroxyl and methoxy groups can act as acceptors. This can lead to the formation of robust supramolecular motifs like dimers or chains. researchgate.net

π–π Stacking: The aromatic rings can stack on top of each other, an interaction that helps to stabilize the crystal structure. nih.gov

These combined interactions create a compact and stable crystal lattice. plu.mxresearchgate.net

A common feature in the crystallography of trifluoromethyl-containing compounds is the rotational disorder of the -CF₃ group. researchgate.net The trifluoromethyl group has high rotational symmetry and a relatively low energy barrier for rotation around the C-C bond. researchgate.net This can cause the fluorine atoms to occupy multiple, slightly different positions within the crystal lattice. nih.gov

In crystallographic refinement, this disorder is often modeled by defining two or more sets of positions for the fluorine atoms, each with a fractional occupancy that sums to one. researchgate.net For example, in a related structure, the fluorine atoms of the trifluoromethyl group were found to be disordered over two sets of sites with a refined occupancy ratio of approximately 0.53:0.47. nih.gov This accurate modeling is essential for achieving a correct and stable final crystal structure solution.

Thermal Analysis (TGA/DSC)

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal properties and stability of materials. psu.edulibretexts.org

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. libretexts.org It is used to determine the thermal stability of a compound, identifying the temperatures at which decomposition occurs. A TGA curve for this compound would show a stable mass up to its decomposition temperature, at which point a significant mass loss would be observed. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. psu.edu This technique identifies thermal events such as melting (endothermic peak), crystallization (exothermic peak), and glass transitions. psu.eduuvic.ca A DSC thermogram for this compound would reveal its melting point as a distinct endothermic peak. uvic.ca

Table 4: Information Obtained from TGA/DSC Analysis

| Analysis | Property Measured | Information Provided for this compound (Hypothetical) |

| TGA | Mass vs. Temperature | Onset of decomposition, thermal stability range, residual mass |

| DSC | Heat Flow vs. Temperature | Melting point, enthalpy of fusion, presence of polymorphic transitions |

Computational and Theoretical Chemistry of 3 Methoxy 2 Trifluoromethyl Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of 3-Methoxy-2-(trifluoromethyl)phenol. These calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), allow for the accurate prediction of molecular characteristics.

Geometry Optimization and Conformational Analysis

The geometry optimization of this compound reveals the most stable three-dimensional arrangement of its atoms. For substituted phenols, the orientation of the hydroxyl and methoxy (B1213986) groups, as well as the bulky trifluoromethyl group, dictates the preferred conformation. In ortho-substituted phenols, intramolecular hydrogen bonding often plays a crucial role in stabilizing certain conformers. acs.orgnih.gov For this compound, it is anticipated that an intramolecular hydrogen bond can form between the hydroxyl group's hydrogen and one of the fluorine atoms of the trifluoromethyl group, or the oxygen of the methoxy group.

DFT calculations on related 2-substituted phenols have shown that the intramolecular hydrogen bond enthalpy (ΔHintra-HB) can be determined by comparing the energies of the hydrogen-bonded conformer and the lowest-energy conformer where the hydroxyl group is oriented away from the substituent. acs.org The presence of the electron-withdrawing trifluoromethyl group is expected to influence the bond lengths and angles of the benzene (B151609) ring. doaj.org

Table 1: Illustrative Optimized Geometric Parameters for this compound (Based on related compound data)

| Parameter | Bond/Angle | Expected Value |

| Bond Length | C-O (hydroxyl) | ~1.36 Å |

| Bond Length | O-H | ~0.97 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| Bond Length | C-CF3 | ~1.50 Å |

| Bond Angle | C-O-H | ~109° |

| Dihedral Angle | H-O-C1-C2 | ~0° or ~180° |

Electronic Structure Analysis (HOMO-LUMO, MEP)

The electronic properties of this compound are critical to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. nih.gov

The electron-donating methoxy group and the electron-withdrawing trifluoromethyl group have opposing effects on the electron density of the aromatic ring, which will be reflected in the HOMO and LUMO distributions. The HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atoms, while the LUMO may have significant contributions from the trifluoromethyl group.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov For this compound, the MEP map would likely show negative potential (red/yellow) around the electronegative oxygen and fluorine atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydroxyl hydrogen, highlighting its acidic nature and availability for hydrogen bonding. nih.gov

Table 2: Expected Frontier Orbital Energies for this compound

| Parameter | Expected Energy (eV) |

| EHOMO | -6.0 to -7.0 |

| ELUMO | -1.0 to -2.0 |

| Energy Gap (ΔE) | 4.0 to 6.0 |

Note: These are estimated energy ranges based on DFT studies of similar aromatic compounds.

Vibrational Frequency Calculations and Scaling

Theoretical vibrational frequency calculations are instrumental in assigning experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational modes of this compound, which correspond to specific bond stretching, bending, and torsional motions within the molecule. To improve the agreement between calculated and experimental frequencies, a scaling factor is often applied to the computed values.

Key vibrational modes for this molecule would include the O-H stretching of the hydroxyl group, C-H stretching of the aromatic ring and methoxy group, C-O stretching, and the characteristic vibrations of the C-F bonds in the trifluoromethyl group. The position of the O-H stretching band is particularly sensitive to hydrogen bonding. researchgate.net

Tautomeric Stability Studies

Phenols can theoretically exist in equilibrium with their keto tautomers. Computational studies can be employed to determine the relative stability of the phenolic and potential keto forms of this compound. By calculating the energies of the different tautomers, it is possible to predict which form will predominate. For most simple phenols, the aromatic phenolic form is significantly more stable than the non-aromatic keto tautomer. DFT calculations on phenol tautomerization have shown that the process involves the transfer of the phenolic proton to a carbon atom on the ring. acs.orgcardiff.ac.uk The presence of the methoxy and trifluoromethyl substituents would influence the energetics of this tautomerization.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions involving this compound. For instance, in reactions such as electrophilic aromatic substitution or nucleophilic attack, DFT can be used to map the potential energy surface, identify transition states, and calculate activation barriers. This provides a detailed, step-by-step understanding of how the reaction proceeds. acs.org

For example, the deoxyfluorination of phenols has been studied computationally, revealing that the reaction can proceed through a concerted transition state rather than a discrete Meisenheimer intermediate. acs.org Similar approaches could be applied to understand the reactivity of this compound in various chemical transformations.

Interaction Energy and Energy Framework Analyses

To understand how molecules of this compound interact with each other in the solid state, interaction energy and energy framework analyses can be performed. These computational methods, often based on the results of crystal structure determination and DFT calculations, quantify the strength of intermolecular interactions such as hydrogen bonds and π-π stacking. plu.mxiucr.org

The analysis of a related compound, (E)-4-Methoxy-2-(((2-methoxy-5-(trifluoromethyl) phenyl)imino)methyl)Phenol, revealed that the stability of its crystal packing is due to N–H⋯O and C–H⋯O bonding interactions, along with offset π⋯π stacking. plu.mx A similar analysis for this compound would likely highlight the importance of O-H···O or O-H···F hydrogen bonds and aromatic stacking in its supramolecular assembly.

Prediction of Spectroscopic Properties through Quantum Chemical Methods

The theoretical prediction of spectroscopic properties for molecules like this compound has become a vital tool in chemical research. By employing quantum chemical methods, researchers can calculate various spectroscopic parameters before a compound is synthesized or to help in the structural elucidation of a newly prepared molecule. These computational approaches provide valuable insights into the electronic structure and behavior of molecules, which govern their interactions with electromagnetic radiation.

The primary methods used for these predictions are rooted in Density Functional Theory (DFT) and time-dependent DFT (TD-DFT). These methods offer a good balance between computational cost and accuracy for medium-sized organic molecules. The general workflow involves first optimizing the molecular geometry of this compound to find its most stable conformation (lowest energy state). Following this, specific calculations are performed to predict Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions.

Prediction of NMR Spectra

Quantum chemical methods, particularly using the Gauge-Independent Atomic Orbital (GIAO) approach within DFT, are highly effective for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netrsc.orgnih.gov After the geometry of this compound is optimized, the magnetic shielding tensors for each nucleus are calculated. These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

The accuracy of these predictions depends on the chosen functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311+G(d,p)). researchgate.netrsc.org For molecules containing fluorine, such as the trifluoromethyl group in the target compound, specialized basis sets may be employed for higher accuracy in predicting ¹⁹F NMR spectra. researchgate.net The results of such a hypothetical calculation for this compound would be presented in a table comparing calculated and experimental values, if available.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Calculated using DFT/B3LYP/6-311+G(d,p) with TMS as reference. This data is illustrative.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1-OH | - | 155.0 |

| C2-CF₃ | - | 120.1 (q, J ≈ 275 Hz) |

| C3-OCH₃ | - | 158.5 |

| C4 | 7.10 | 115.2 |

| C5 | 7.35 | 130.8 |

| C6 | 6.95 | 110.4 |

| -OCH₃ | 3.90 | 56.2 |

Prediction of Infrared (IR) Spectra

The prediction of the IR spectrum involves calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed at the same level of theory. This computation determines the normal modes of vibration for this compound and their corresponding frequencies and intensities. nih.govajchem-a.com

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. nih.gov These theoretical spectra are invaluable for assigning specific absorption bands to the vibrations of functional groups, such as the O-H stretch, C-F stretches of the trifluoromethyl group, C-O stretches of the methoxy and phenol groups, and aromatic C-H and C=C vibrations. researchgate.netnih.gov

Table 2: Hypothetical Predicted IR Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound Calculated at the DFT/B3LYP/6-311+G(d,p) level. This data is illustrative and frequencies are unscaled.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

|---|---|---|

| O-H Stretch | 3650 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (-OCH₃) | 2980 - 2850 | Medium |

| Aromatic C=C Stretch | 1610, 1500 | Strong-Medium |

| C-F Asymmetric Stretch | ~1350 | Very Strong |

| C-F Symmetric Stretch | ~1170 | Very Strong |

| C-O Stretch (Aryl-O) | 1250 | Strong |

Prediction of UV-Visible Spectra

Time-dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the molecular orbitals involved in the transition (e.g., π → π* or n → π*). ajchem-a.comresearchgate.net

For this compound, TD-DFT calculations would predict the electronic transitions associated with the substituted benzene ring. The presence of the hydroxyl, methoxy, and trifluoromethyl groups would influence the energies of the frontier molecular orbitals (HOMO and LUMO) and thus the predicted λmax values. The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to provide more accurate predictions for spectra measured in solution. researchgate.net

Table 3: Hypothetical Predicted UV-Vis Absorption Data for this compound Calculated using TD-DFT/B3LYP/6-311+G(d,p) in a simulated methanol (B129727) solvent. This data is illustrative.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 275 | 0.025 | HOMO → LUMO (π → π*) |

These computational tools collectively provide a powerful framework for understanding the spectroscopic characteristics of this compound, guiding experimental work and aiding in the interpretation of spectral data.

Emerging Research Frontiers and Future Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of fluorinated phenols, including 3-Methoxy-2-(trifluoromethyl)phenol, has traditionally relied on methods that can be harsh and lack sustainability. However, recent research is focused on developing greener and more efficient synthetic routes.

One promising approach involves the direct C-H functionalization of phenols. researchgate.netnih.gov This method avoids the need for pre-functionalized starting materials, making the process more atom-economical. researchgate.net Researchers are exploring various catalytic systems, including those based on copper and other transition metals, to achieve regioselective C-H functionalization under milder conditions. nih.gov For instance, copper-catalyzed ortho-C–H bond functionalization of free phenols with α-aryl-α-diazoesters has been reported to give good yields. nih.gov

Another area of development is the use of electrochemical synthesis. Anodic oxidation of trifluoromethane (B1200692) sulfinate has been shown to be effective for the O-trifluoromethylation of phenol (B47542) derivatives under mild conditions. researchgate.net This electrochemical approach offers a more sustainable alternative to traditional methods that often require harsh reagents.

Furthermore, the development of novel fluorinating agents is a key area of research. springernature.com N-fluoro-N-arylsulfonamides (NFASs) have been designed to work efficiently under mild radical reaction conditions, minimizing unwanted side reactions. springernature.com These new reagents could potentially be applied to the synthesis of this compound and its derivatives.

The table below summarizes some of the emerging sustainable synthetic methodologies.

| Methodology | Key Features | Potential Advantages |

| Direct C-H Functionalization | Bypasses pre-functionalization of starting materials. researchgate.netnih.gov | Increased atom economy, reduced waste. researchgate.net |

| Electrochemical Synthesis | Utilizes electricity to drive reactions. researchgate.net | Milder reaction conditions, avoids harsh reagents. |

| Novel Fluorinating Agents | Designed for specific reactivity and milder conditions. springernature.com | Improved selectivity, reduced side products. |

Exploration of New Reactivity Modes for Substituted Phenols

The reactivity of substituted phenols like this compound is largely dictated by the interplay of the hydroxyl, methoxy (B1213986), and trifluoromethyl groups. Understanding and exploiting new reactivity modes is crucial for expanding the synthetic utility of this compound.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for phenols, typically occurring at the ortho and para positions due to the directing effect of the hydroxyl group. numberanalytics.com However, the presence of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group in this compound introduces complexity to this reactivity pattern. Researchers are investigating how to control the regioselectivity of EAS reactions on such substituted phenols.

Oxidation reactions of phenols can lead to the formation of phenoxyl radicals or quinones. numberanalytics.com The specific outcome depends on the reaction conditions and the nature of the substituents. For this compound, the influence of the trifluoromethyl and methoxy groups on the stability and subsequent reactions of the resulting phenoxyl radical is an area of active investigation.

Recent studies have also explored the dearomatization of phenols as a route to constructing complex three-dimensional structures. mdpi.com Catalytic asymmetric dearomatization (CADA) via fluorination represents a powerful strategy for creating chiral fluorine-containing compounds from readily available phenols. mdpi.com Applying such strategies to this compound could open doors to novel chiral building blocks.

Design of Next-Generation Fluorinated Aromatic Building Blocks

The unique combination of functional groups in this compound makes it an attractive scaffold for the design of next-generation fluorinated aromatic building blocks. The strategic incorporation of fluorine atoms into molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. nih.govresearchgate.net

The trifluoromethyl group is known to be a lipophilic hydrogen bond donor, which can significantly influence a molecule's interaction with biological targets. beilstein-journals.org The methoxy group provides a site for further functionalization, and the phenolic hydroxyl group can act as a hydrogen bond donor or be used as a handle for derivatization.

Researchers are exploring the use of this compound and its derivatives in the synthesis of novel bioactive compounds. For example, fluorinated phenols have been investigated as potential bioisosteres for carboxylic acids. nih.gov The specific substitution pattern of this compound could offer a unique combination of acidity and lipophilicity, making it a valuable component in drug design.

The development of new-generation taxoid anticancer agents has benefited from the strategic incorporation of fluorine. nih.gov While not directly involving this compound, this research highlights the potential of fluorinated aromatic moieties in creating potent therapeutic agents. The unique electronic and steric properties of this compound could be leveraged to design novel inhibitors for a variety of biological targets.

The following table outlines the key features of this compound as a building block.

| Feature | Implication for Design |

| Trifluoromethyl Group | Enhances lipophilicity, acts as a hydrogen bond donor. beilstein-journals.org |

| Methoxy Group | Provides a site for further chemical modification. |

| Phenolic Hydroxyl | Acts as a hydrogen bond donor, can be derivatized. |

Advanced Computational Approaches for Structure-Function Prediction

Advanced computational methods are becoming indispensable tools for understanding and predicting the properties and reactivity of molecules like this compound. Density functional theory (DFT) calculations are widely used to investigate molecular structure, electronic properties, and reaction mechanisms. nih.govmdpi.com

For this compound, DFT calculations can provide insights into:

Optimized Geometry: Predicting bond lengths and angles, which can be correlated with experimental data from techniques like X-ray crystallography. nih.gov

Electronic Properties: Calculating parameters such as HOMO-LUMO energy gaps, which relate to the molecule's reactivity and electronic transitions. nih.gov

Reaction Energetics: Modeling reaction pathways to understand the feasibility and selectivity of different transformations.

Hirshfeld surface analysis is another computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. plu.mxresearchgate.net This method can help in understanding the packing of molecules and the nature of non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for the properties of solid-state materials. researchgate.net

Structure-property relationship (SPR) studies, often aided by computational predictions, are essential for rational drug design. nih.gov For fluorinated compounds, predicting properties like acidity (pKa) and lipophilicity (logD) can be challenging due to the complex electronic effects of fluorine. nih.gov Computational models are being developed and refined to provide more accurate predictions for these key parameters, which will accelerate the design of new molecules with desired properties.

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 3-Methoxy-2-(trifluoromethyl)phenol?

- Answer : The compound contains a phenol ring substituted with a methoxy (-OCH₃) group at the 3-position and a trifluoromethyl (-CF₃) group at the 2-position. Its molecular formula is C₈H₇F₃O₂ , with a molecular weight of 192.14 g/mol . The -CF₃ group is strongly electron-withdrawing, enhancing the phenol's acidity compared to unsubstituted phenol (pKa ≈ 8-10 vs. ~10 for phenol). The methoxy group contributes steric and electronic effects, influencing reactivity and solubility in polar solvents .

Q. What are the common synthetic routes for this compound, and what reaction conditions are optimal?

- Answer : A typical route involves Ullmann coupling or palladium-catalyzed cross-coupling between a methoxy-substituted aryl halide and a trifluoromethyl-containing boronic acid. For example, reacting 3-methoxy-2-bromophenol with (trifluoromethyl)boronic acid under inert conditions (argon/nitrogen) at 80–100°C with a Pd(PPh₃)₄ catalyst yields the product. Solvents like THF or DMF are preferred, with reaction completion monitored via TLC or LC-MS .

Q. How is this compound characterized using spectroscopic methods?

- Answer :

- ¹H/¹³C NMR : The phenolic -OH proton appears as a broad singlet (~δ 5–6 ppm). Methoxy protons resonate as a singlet (~δ 3.8–4.0 ppm). The -CF₃ group causes deshielding of adjacent carbons (~δ 120–125 ppm for C-F coupling in ¹³C NMR).

- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 193 [M+H]⁺ , with fragmentation patterns confirming the -CF₃ group (loss of F or CF₃ radicals).

- IR Spectroscopy : Stretching vibrations for -OH (~3200 cm⁻¹), C-F (~1100–1200 cm⁻¹), and C-O (methoxy, ~1250 cm⁻¹) .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the hydrogen-bonding network and crystal packing of this compound?

- Answer : The -CF₃ group reduces electron density on the phenol ring, weakening classical O-H∙∙∙O hydrogen bonds but promoting non-classical interactions (C-F∙∙∙H or π-stacking). Graph set analysis (e.g., using Etter’s rules) reveals D₁¹ (dimer) or C₂² (chain) motifs in crystal structures. Computational tools like SHELXL (for refinement) and Mercury (for visualization) are critical for analyzing intermolecular interactions .

Q. What methodological challenges arise in resolving contradictory bioactivity data for this compound derivatives?

- Answer : Contradictions in enzyme inhibition assays (e.g., IC₅₀ variability) may stem from:

- Solvent effects : DMSO can alter protein conformation.

- Protonation states : The phenol’s acidity (pH-dependent) affects binding.

- Assay interference : -CF₃ groups may quench fluorescence in high-throughput screens.

Mitigation strategies include orthogonal assays (SPR, ITC), controlled pH buffers, and crystallographic validation of binding modes .

Q. How can regioselectivity be optimized in electrophilic substitution reactions of this compound?

- Answer : The -CF₃ group directs electrophiles (e.g., nitration, sulfonation) to the para position relative to itself (C5), while the methoxy group activates the ortho position (C4). Competing effects require:

- Protecting groups : Acetylation of -OH to prevent side reactions.

- Lewis acid catalysts : BF₃·Et₂O enhances nitration at C5.

- DFT calculations : Predict regioselectivity by mapping Fukui indices or electrostatic potential surfaces .

Methodological Notes

- Crystallography : For structural confirmation, use SHELXTL (Bruker AXS) or Olex2 for refinement, emphasizing hydrogen-bonding networks .

- Acidity Measurement : Determine pKa via potentiometric titration in aqueous-organic solvents (e.g., 50% MeOH/H₂O) to account for solubility .

- Synthetic Optimization : Screen Pd catalysts (e.g., XPhos vs. SPhos) and ligands to improve cross-coupling yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.